

# Comparative Spectroscopic Analysis of 1-(4-Methoxyphenyl)-1H-imidazole and its Positional Isomers

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## Compound of Interest

Compound Name: **1-(4-Methoxyphenyl)-1H-imidazole**

Cat. No.: **B160772**

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A detailed comparative analysis of the spectroscopic data of **1-(4-Methoxyphenyl)-1H-imidazole** and its positional isomers, including the 2- and 3-methoxyphenyl substituted analogues, provides valuable insights into their structural nuances. This guide presents a summary of their spectroscopic characteristics based on available data, offering a resource for researchers, scientists, and drug development professionals in the unambiguous identification and characterization of these imidazole derivatives.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **1-(4-Methoxyphenyl)-1H-imidazole** and one of its isomers for which comprehensive data was found in the literature. The data for other simple positional isomers remains elusive in publicly available resources.

Table 1: <sup>1</sup>H NMR Spectroscopic Data (CDCl<sub>3</sub>)

Compound	$\delta$ (ppm)	Multiplicity	Assignment
1-(4-Methoxyphenyl)-1H-imidazole	7.78	m	Imidazole-H
7.30	d, $J = 8.9$ Hz	Aryl-H	
7.20	m	Imidazole-H	
6.98	d, $J = 8.9$ Hz	Aryl-H	
3.85	s	$\text{OCH}_3$	
2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole*	12.56	br	N-H
8.05	d, $J = 7.2$ Hz	Aryl-H	
7.23-7.58	m	Aryl-H	
7.06	d, $J = 6.8$ Hz	Aryl-H	
3.82	s	$\text{OCH}_3$	

Note: Data for 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole is presented as an available, albeit structurally different, isomer. Direct comparison should be made with caution due to the presence of the additional phenyl groups.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data ( $\text{CDCl}_3$ )

Compound	$\delta$ (ppm)	Assignment
1-(4-Methoxyphenyl)-1H-imidazole[1]	158.92	C-O (Aryl)
135.89	C (Imidazole)	
130.68	C (Imidazole)	
129.97	C (Aryl)	
123.19	CH (Aryl)	
118.83	CH (Imidazole)	
114.87	CH (Aryl)	
55.56	OCH <sub>3</sub>	
2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole*	159.9	C-O (Aryl)
146.1, 146.0	C (Imidazole)	
137.2, 135.8	C (Aryl)	
131.7, 131.6	C (Aryl)	
129.1, 128.8, 128.6, 128.1, 128.0, 127.5, 127.2, 126.9	CH (Aryl)	
123.5	C (Aryl)	
114.6	CH (Aryl)	
55.7	OCH <sub>3</sub>	

Note: Data for 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole is presented as an available, albeit structurally different, isomer. Direct comparison should be made with caution due to the presence of the additional phenyl groups.

Table 3: Infrared (IR) Spectroscopic Data

Compound	Wavenumber (cm <sup>-1</sup> )	Assignment
1-(4-Methoxyphenyl)-1H-imidazole[1]	3128, 3107	C-H str (Aryl)
2961, 2918, 2838	C-H str (Alkyl)	
1517	C=C str (Aromatic)	
2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole*	3431	N-H str
3060	C-H str (Aryl)	
1614	C=N str	
1493	C=C str (Aromatic)	
1249	C-O str	

Note: Data for 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole is presented as an available, albeit structurally different, isomer. Direct comparison should be made with caution due to the presence of the additional phenyl groups.

## Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data are crucial for reproducibility and comparative studies.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the purified compound was dissolved in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ).
- $^1\text{H}$  NMR Spectroscopy: Spectra were acquired on a 400 MHz or 600 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- $^{13}\text{C}$  NMR Spectroscopy: Spectra were recorded at 100.6 MHz or 150 MHz. Chemical shifts are reported in ppm relative to the solvent resonance.

### Infrared (IR) Spectroscopy

- **Sample Preparation:** Solid samples were analyzed using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.
- **Data Acquisition:** IR spectra were recorded on an FTIR spectrometer in the range of 4000-400  $\text{cm}^{-1}$ .

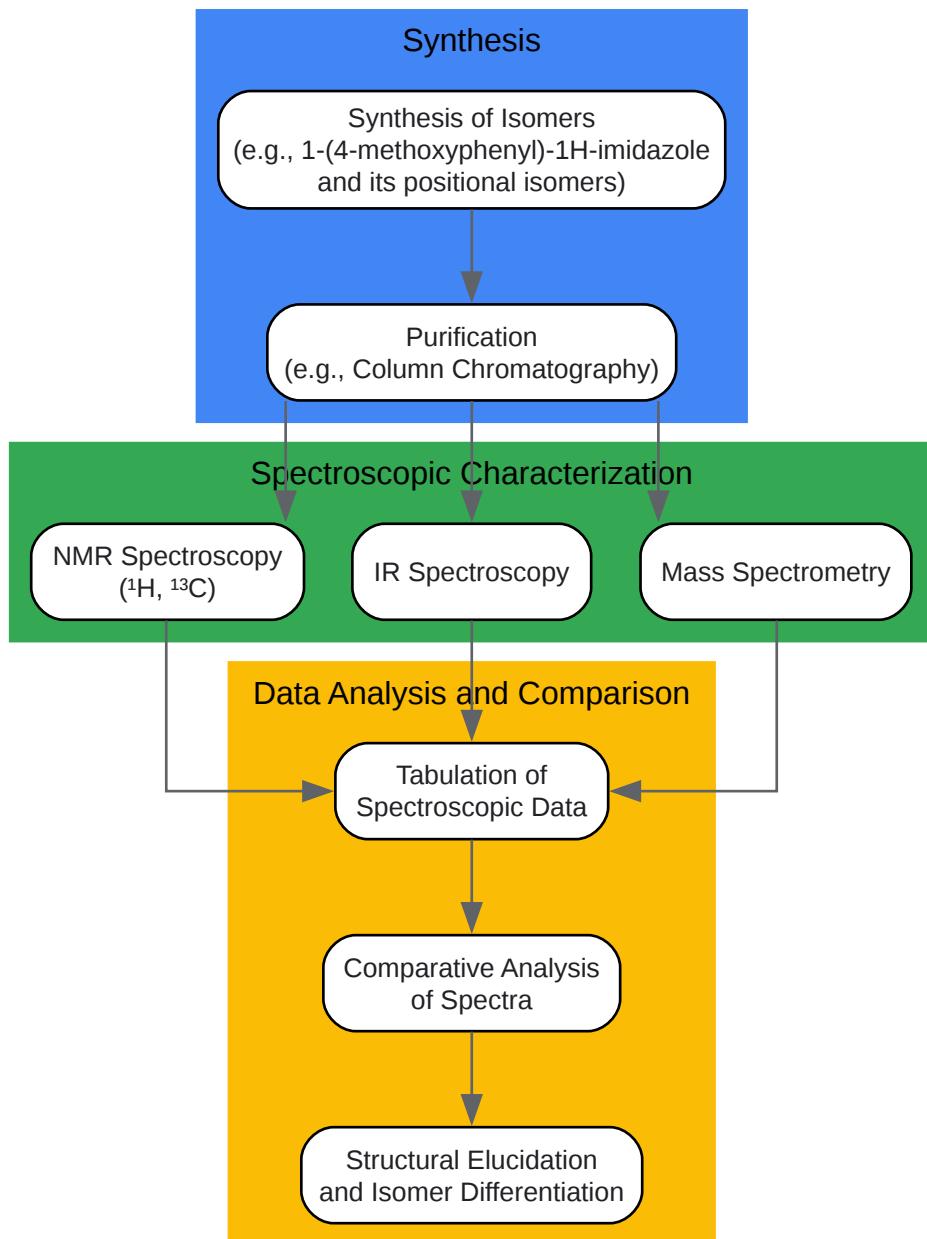
### Mass Spectrometry (MS)

- **Method:** High-resolution mass spectrometry (HRMS) was performed using an electrospray ionization (ESI) source to confirm the molecular mass of the synthesized compounds.

## Visualization of Analytical Workflow

The logical workflow for the comparative analysis of these isomers can be visualized as a flowchart, from synthesis to spectroscopic characterization and data comparison.

## Workflow for Comparative Spectroscopic Analysis of Isomers

[Click to download full resolution via product page](#)*Workflow for synthesis and spectroscopic characterization.*

This guide highlights the importance of comprehensive spectroscopic data for the accurate identification of isomeric compounds. While a complete comparative dataset for the simple positional isomers of **1-(4-methoxyphenyl)-1H-imidazole** is not yet fully available in the public domain, the provided data and protocols offer a foundational framework for researchers in the

field. Further studies are encouraged to generate and publish the spectroscopic data for the remaining isomers to facilitate more extensive comparative analyses.

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## References

- 1. journals.iucr.org [journals.iucr.org]
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